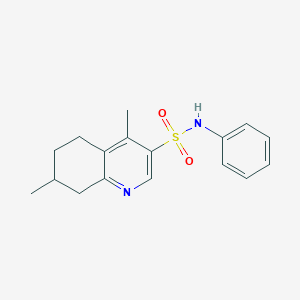
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonation, and amination are employed under specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the sulfonamide group.
Quinoxaline: Contains a similar nitrogen-containing heterocyclic ring but differs in its substitution pattern.
Sulfanilamide: A sulfonamide derivative without the quinoline ring.
Uniqueness
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is unique due to the combination of the quinoline ring and the sulfonamide group. This structural feature enhances its pharmacological properties and broadens its range of biological activities compared to similar compounds.
Properties
CAS No. |
184433-86-1 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,7-dimethyl-N-phenyl-5,6,7,8-tetrahydroquinoline-3-sulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-12-8-9-15-13(2)17(11-18-16(15)10-12)22(20,21)19-14-6-4-3-5-7-14/h3-7,11-12,19H,8-10H2,1-2H3 |
InChI Key |
QKPUIIWXBLMATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C(=CN=C2C1)S(=O)(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


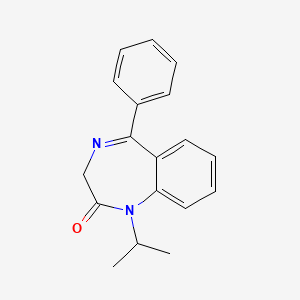
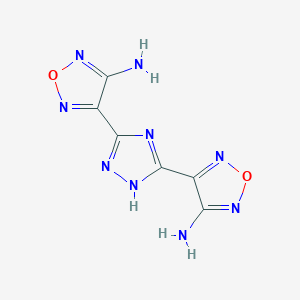
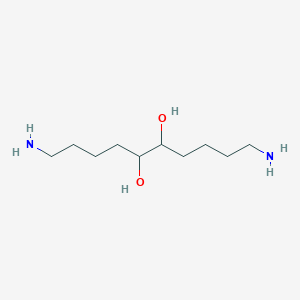
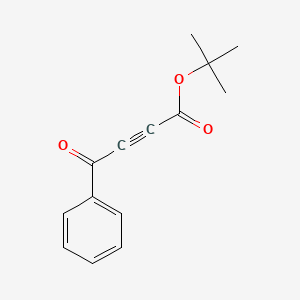
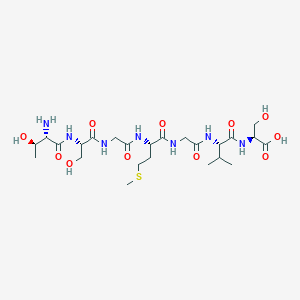

![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
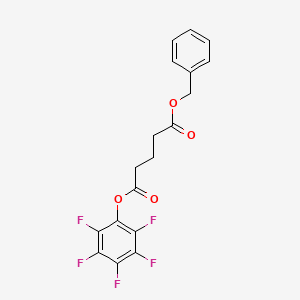

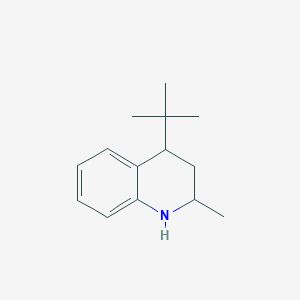
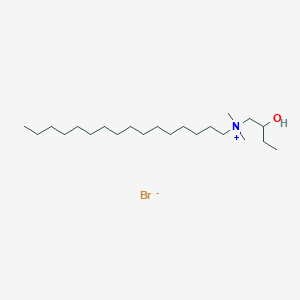
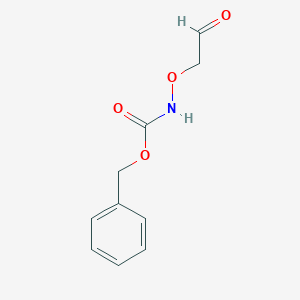
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
